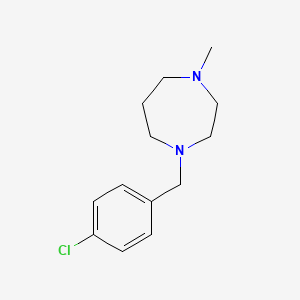![molecular formula C10H10N2O2S B5660957 2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5660957.png)
2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound belongs to a class of organic molecules that feature a thiazolone core structure, which is significant in the field of medicinal chemistry due to its wide range of biological activities. The hydroxyphenyl and methylamino groups attached to this core structure may impart unique chemical and physical properties, making it a subject of interest for various synthetic and analytical studies.
Synthesis Analysis
The synthesis of similar thiazolone derivatives involves the reaction of appropriate precursors, such as phenylamino compounds and thioureas, under specific conditions to form the thiazolone ring. One method includes the condensation reaction of p-hydrobenzoic acid and thiosemicarbazide, using phosphorus oxychloride (POCl3) as a catalyst to yield a thiadiazole derivative, which shares structural similarities with our compound of interest (Xue-fen, 2008).
Molecular Structure Analysis
The molecular structure of thiazolone derivatives has been studied through crystallography and spectroscopy. These analyses reveal details about the tautomerism and molecular conformation, including the existence of the amino tautomeric form in solid and liquid phases and the intermolecular interactions within the crystals. Such studies are crucial for understanding the compound's behavior in different environments and its potential interactions with biological targets (Pyrih et al., 2023).
Eigenschaften
IUPAC Name |
2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-12(10-11-9(14)6-15-10)7-2-4-8(13)5-3-7/h2-5,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRZTUWWTUBKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26659518 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5660894.png)

![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-1-pyrrolidinesulfonamide hydrochloride](/img/structure/B5660905.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5660928.png)
![(1R*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5660935.png)
![(3R*,4R*)-3-methyl-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5660938.png)

![9-(3-allyl-4-methoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5660960.png)
![N-(2,4-difluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5660975.png)
![1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5660976.png)
![3-{1-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5660979.png)